molecular formula C23H29NO5 B13832596 Chartarlactam A

Chartarlactam A

Cat. No.: B13832596
M. Wt: 399.5 g/mol
InChI Key: JGLXRTLGZYXTLO-NMBLNHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Chartarlactam A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The reactions typically involve common organic reagents under controlled laboratory conditions. For instance, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions might involve reducing agents such as sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Comparison with Similar Compounds

  • Chartarlactam B
  • Chartarlactam C
  • Chartarlactam D
  • Chartarlactam E
  • Chartarlactam F
  • Chartarlactam G
  • Chartarlactam H
  • Chartarlactam I
  • Chartarlactam J
  • Chartarlactam K
  • Chartarlactam L
  • Chartarlactam M
  • Chartarlactam N
  • Chartarlactam O
  • Chartarlactam P

Uniqueness: Chartarlactam A stands out due to its specific structural configuration and its demonstrated antihyperlipidemic activity, which makes it a compound of interest for further research and potential therapeutic development .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione

InChI

InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28)/t11-,15+,16-,22+,23-/m1/s1

InChI Key

JGLXRTLGZYXTLO-NMBLNHEASA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C

Origin of Product

United States

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